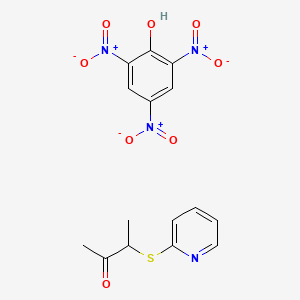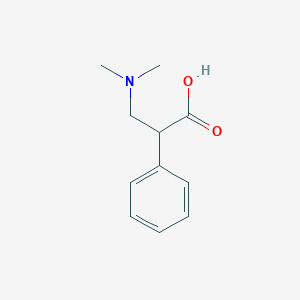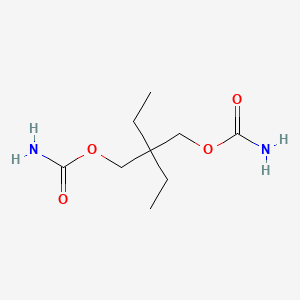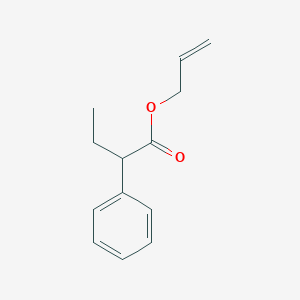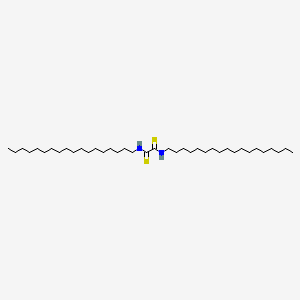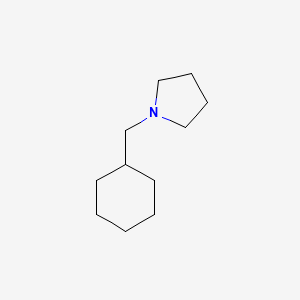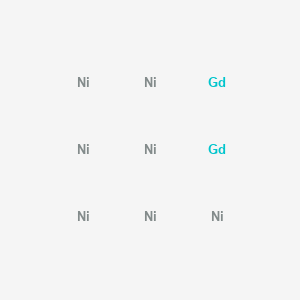![molecular formula C10H14O2 B14736052 [4-(Propan-2-yl)phenyl]methaneperoxol CAS No. 5699-45-6](/img/structure/B14736052.png)
[4-(Propan-2-yl)phenyl]methaneperoxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Propan-2-yl)phenyl]methaneperoxol is an organic compound characterized by the presence of a peroxide group attached to a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propan-2-yl)phenyl]methaneperoxol typically involves the reaction of [4-(Propan-2-yl)phenyl]methanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the peroxide group. The reaction can be represented as follows:
[ \text{[4-(Propan-2-yl)phenyl]methanol} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of stabilizers and inhibitors is crucial to prevent decomposition and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
[4-(Propan-2-yl)phenyl]methaneperoxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form [4-(Propan-2-yl)phenyl]methanol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are often employed.
Major Products Formed
Oxidation: Formation of [4-(Propan-2-yl)phenyl]methanol.
Reduction: Conversion back to [4-(Propan-2-yl)phenyl]methanol.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, [4-(Propan-2-yl)phenyl]methaneperoxol is used as an oxidizing agent in organic synthesis. Its ability to introduce oxygen into organic molecules makes it valuable for various synthetic pathways.
Biology
In biological research, this compound is studied for its potential role in oxidative stress and its effects on cellular processes. It is used to investigate the mechanisms of peroxide-induced cell damage and apoptosis.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress. Its ability to modulate oxidative pathways is of significant interest.
Industry
Industrially, this compound is used in the formulation of bleaching agents and disinfectants
Mechanism of Action
The mechanism of action of [4-(Propan-2-yl)phenyl]methaneperoxol involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various cellular components, leading to oxidative damage. The molecular targets include lipids, proteins, and nucleic acids, which can result in cell death or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Hydrogen Peroxide: A simple peroxide with similar oxidizing properties.
Benzoyl Peroxide: Another organic peroxide used in acne treatment and polymerization reactions.
Cumene Hydroperoxide: Used in the production of phenol and acetone.
Uniqueness
[4-(Propan-2-yl)phenyl]methaneperoxol is unique due to its specific structure, which combines the properties of a phenyl ring with an isopropyl group and a peroxide moiety. This combination imparts distinct reactivity and stability compared to other peroxides.
Properties
CAS No. |
5699-45-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(hydroperoxymethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H14O2/c1-8(2)10-5-3-9(4-6-10)7-12-11/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
SHBKBGXZURNPEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)

![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)
![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)

![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
